![molecular formula C22H19ClN4O5S B4540358 6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4540358.png)
6-{4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
Thiadiazolopyrimidinones are a class of heterocyclic compounds known for their diverse biological activities, including antiallergic, antibacterial, and anticancer properties. These compounds typically feature a thiadiazolo[3,2-a]pyrimidinone core, which is often synthesized through multi-step chemical reactions involving cyclization, nitration, chlorination, and amination processes.
Synthesis Analysis
The synthesis of thiadiazolopyrimidinone derivatives generally involves the construction of the thiadiazolo and pyrimidinone rings through cyclization reactions. For example, Suzuki et al. (1992) described a series of synthesis steps for thiadiazolopyrimidinone derivatives, starting from thiadiazol-2-amines and employing cyclization with bis(2,4,6-trichlorophenyl) malonate, followed by various functionalization reactions, including nitration, chlorination, and amination (Suzuki et al., 1992).
Molecular Structure Analysis
The molecular structure of thiadiazolopyrimidinone derivatives is characterized by the presence of a thiadiazolo fused with a pyrimidinone ring. X-ray crystallography is a common method used for determining the precise molecular structure, as demonstrated by Xue Si (2005), who reported the crystal structure of a similar compound to understand its structure-activity relationship (Xue Si, 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including alkylation, acylation, and condensation, which are utilized to modify their structure and, consequently, their biological activity. For instance, A. P. Nikalje et al. (2015) explored the use of ultrasound-promoted one-pot synthesis to prepare thiadiazolopyrimidine derivatives, demonstrating the compounds' reactivity and potential for structural diversification (A. P. Nikalje et al., 2015).
properties
IUPAC Name |
(6E)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5S/c1-29-17-10-13(9-14-20(24)27-22(26-21(14)28)33-12-25-27)11-18(30-2)19(17)32-8-7-31-16-6-4-3-5-15(16)23/h3-6,9-12,24H,7-8H2,1-2H3/b14-9+,24-20? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWFOLOYXGTIPJ-FWIKBFCYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)C=C3C(=N)N4C(=NC3=O)SC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OCCOC2=CC=CC=C2Cl)OC)/C=C/3\C(=N)N4C(=NC3=O)SC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6E)-6-[[4-[2-(2-chlorophenoxy)ethoxy]-3,5-dimethoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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